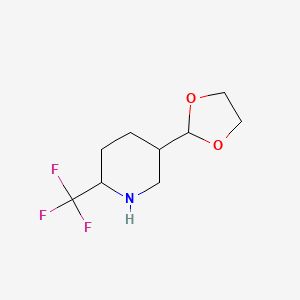
5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(trifluoromethyl)piperidine, also known as TFP or TFPiP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TFPiP is a heterocyclic organic compound that contains a piperidine ring and a trifluoromethyl group. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Applications De Recherche Scientifique
Spasmolytic Activities
Synthesis and Spasmolytic Activities
A study by Sugai et al. (1984) explored the synthesis of twenty-four derivatives of 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidine and examined their spasmolytic activities. Remarkable papaverine-like and/or atropine-like activities were observed, with compounds showing as active or more active behaviors than papaverine. The introduction of lipophilic substituents on the dioxolane moiety was found to increase papaverine-like activity (Sugai et al., 1984).
Corrosion Inhibition
Piperine Derivatives as Corrosion Inhibitors
In the work of Belghiti et al. (2018), the interaction of three Piperine derivatives with iron surfaces was theoretically investigated using DFT and Monte Carlo dynamics studies. These derivatives demonstrated potential as green corrosion inhibitors, with specific complexes showing thermodynamically favorable binding to iron, indicating their utility in protecting metal surfaces from corrosion (Belghiti et al., 2018).
Fungicidal Activity
Synthesis and Fungicidal Activity
Mao et al. (2013) synthesized novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole derivatives and evaluated their fungicidal activities. Some compounds displayed moderate to excellent activity against Cercospora arachidicola Hori, highlighting their potential in agricultural applications (Mao et al., 2013).
Antitumor Evaluation
Antitumor Evaluation of Synthesized Compounds
Al-Omran et al. (2014) investigated the cytotoxicity of synthesized compounds incorporating s-triazine, pyrazole, piperidine, and aniline moieties against various human tumor and normal cell lines. These compounds showed higher inhibitory effects toward tumor cells than doxorubicin, suggesting their potential as antitumor agents (Al-Omran et al., 2014).
Molecular Structure Investigations
Molecular Structure Investigations of s-Triazine Derivatives
Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. The study provided insights into the intermolecular interactions and electronic properties of these compounds, potentially guiding future applications in various fields (Shawish et al., 2021).
Propriétés
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-2-1-6(5-13-7)8-14-3-4-15-8/h6-8,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQMBPRALJYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C2OCCO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


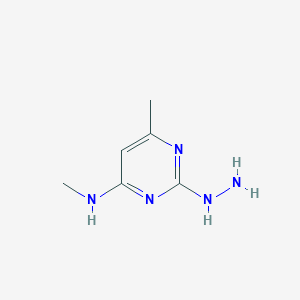
![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)
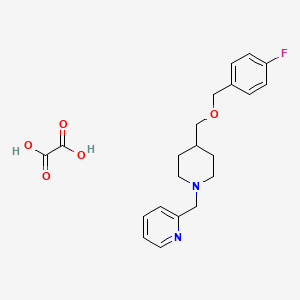
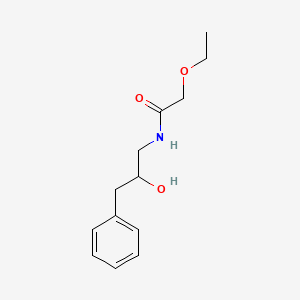
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)
![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)
![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)
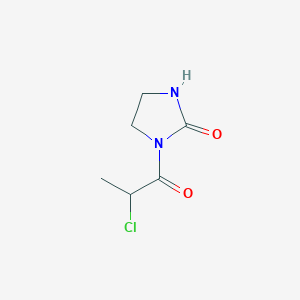
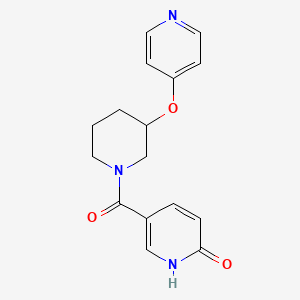
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)
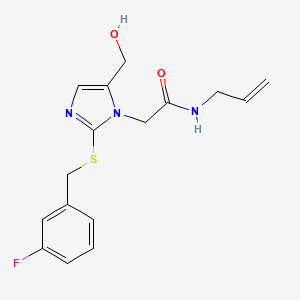
![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)
![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)